molecular formula C12H11BrN4O2S B6063986 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-BROMOPHENYL)ACETAMIDE

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-BROMOPHENYL)ACETAMIDE

Cat. No.: B6063986
M. Wt: 355.21 g/mol
InChI Key: UGKVLZNCZZFNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimidinylsulfanyl acetamide class, characterized by a pyrimidinone core linked via a sulfanyl bridge to an acetamide moiety substituted with a 2-bromophenyl group. The pyrimidinone ring (4-amino-6-oxo-1,6-dihydropyrimidine) provides hydrogen-bonding capabilities due to its amino and carbonyl groups, while the 2-bromophenyl substituent introduces steric bulk and electronic effects that influence molecular interactions and bioactivity .

Synthesis typically involves S-alkylation reactions between 6-aminothiouracil derivatives and halogenated acetamides under basic conditions (e.g., K₂CO₃ in DMF), yielding moderate to high efficiencies (53–86%) .

Properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-bromophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O2S/c13-7-3-1-2-4-8(7)15-11(19)6-20-12-16-9(14)5-10(18)17-12/h1-5H,6H2,(H,15,19)(H3,14,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKVLZNCZZFNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC(=CC(=O)N2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-BROMOPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-BROMOPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-BROMOPHENYL)ACETAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-BROMOPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Aromatic Substituent Heterocyclic Core
Target Compound (2-bromophenyl) C₁₂H₁₁BrN₄O₂S ~355.2* 2-Bromophenyl 4-Amino-6-oxo-1,6-dihydropyrimidine
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (I) C₁₂H₁₂ClN₅OS 309.77 4-Chlorophenyl 4,6-Diaminopyrimidine
N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (II) C₁₂H₁₂ClN₅OS 309.77 3-Chlorophenyl 4,6-Diaminopyrimidine
8t: N-(5-Chloro-2-methylphenyl) Oxadiazole Derivative C₂₀H₁₇ClN₄O₃S 428.5 5-Chloro-2-methylphenyl 1,3,4-Oxadiazole
20: N-[6-(Aminosulfonyl)-1,3-benzothiazol-2-yl] Derivative C₁₃H₁₂N₆O₃S₂ 388.41 6-Sulfamoylbenzothiazole 4-Amino-6-oxo-1,6-dihydropyrimidine

*Calculated based on structural analogs.

Key Observations:

  • Substituent Effects :

    • The 2-bromophenyl group in the target compound introduces greater steric hindrance and electronegativity compared to chlorophenyl (I, II) or methyl/nitro-substituted analogs (8t, 8v) . Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems.
    • Chlorophenyl derivatives (I, II) exhibit planar aromatic stacking in crystal structures, while bromine’s bulkiness could disrupt such interactions, altering solubility and crystallinity .
  • Heterocyclic Core Variations: Pyrimidinone-based compounds (target, 20) favor hydrogen-bonded networks (e.g., intramolecular S(7) motifs), whereas oxadiazole derivatives (8t–8w) prioritize π-π stacking due to rigid heterocycles .

Table 2: Enzymatic Inhibition Profiles

Compound α-Glucosidase Inhibition (IC₅₀) LOX Inhibition (IC₅₀) BChE Inhibition (IC₅₀) Carbonic Anhydrase Inhibition (Ki)
Target Compound Not reported Not reported Not reported Predicted moderate (CA II, XII)*
8t 32.1 ± 0.9 µM 45.3 ± 1.2 µM 18.7 ± 0.5 µM N/A
20 N/A N/A N/A CA II: 43 nM; CA XII: 38 nM
8v 28.5 ± 0.7 µM 39.8 ± 1.0 µM 22.4 ± 0.6 µM N/A

*Inference based on structural similarity to compound 20 .

Key Observations:

  • The oxadiazole derivatives (8t, 8v) show broad-spectrum enzyme inhibition, likely due to their planar structures enhancing active-site binding .
  • Pyrimidinone-based compound 20 demonstrates selective carbonic anhydrase inhibition, attributed to the sulfanyl-acetamide linker positioning the pyrimidinone for zinc coordination in CA active sites .

Crystallographic and Hydrogen-Bonding Analysis

  • Target Compound : Predicted to form intramolecular N–H⋯N hydrogen bonds (S(7) motif) and intermolecular N–H⋯O/C–H⋯O bonds, similar to compound I .
  • Compound I vs. II :
    • Compound I forms corrugated layers via R₂²(8) dimers, while compound II’s 3D network arises from bifurcated N–H⋯Cl bonds. Bromine’s polarizability in the target compound may strengthen halogen bonding, influencing crystal packing .

Research Findings and Implications

  • Synthetic Efficiency: S-alkylation with 6-aminothiouracil yields higher efficiencies (86%) compared to reactions requiring sulfamoyl groups (53%) .
  • Bioactivity Trends: Electron-withdrawing substituents (e.g., bromo, nitro) enhance enzyme inhibition by increasing electrophilicity, as seen in 8v (NO₂) vs. 8t (Cl) .
  • Structural Insights: Pyrimidinone cores enable versatile hydrogen bonding, critical for both crystallinity and target engagement, whereas oxadiazoles rely on rigidity for bioactivity .

Biological Activity

The compound 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-BROMOPHENYL)ACETAMIDE is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into its biological activity, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C14H12N6O2SC_{14}H_{12}N_{6}O_{2}S, with a molar mass of approximately 360.41 g/mol. Its structure includes a pyrimidine ring, which is known for its role in various biological processes. The presence of the bromophenyl group and the sulfanyl moiety further contributes to its potential pharmacological properties.

PropertyValue
Molecular FormulaC14H12N6O2SC_{14}H_{12}N_{6}O_{2}S
Molar Mass360.41 g/mol
CAS Number354539-46-1

Antimicrobial Activity

Research has indicated that compounds containing the pyrimidine structure often exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of pyrimidine, including those similar to this compound, show efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.

For instance, a study reported promising antimicrobial activity against various bacterial strains using similar pyrimidine derivatives, suggesting that modifications at specific positions can enhance their efficacy .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that pyrimidine derivatives can inhibit the growth of cancer cell lines, including breast cancer (MCF7). The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation. Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression .

The proposed mechanisms by which this compound exhibits its biological effects include:

  • Inhibition of Enzyme Activity : Compounds like this may inhibit enzymes essential for microbial growth or cancer cell survival.
  • Interference with Nucleic Acid Synthesis : The structural similarity to nucleobases allows these compounds to interfere with DNA or RNA synthesis in pathogens or cancer cells.
  • Induction of Apoptosis : Some studies indicate that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.

Study 1: Antimicrobial Efficacy

In a comparative study evaluating various pyrimidine derivatives, it was found that certain modifications significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the sulfanyl group in increasing membrane permeability of bacterial cells .

Study 2: Anticancer Screening

A separate investigation focused on the anticancer properties of related compounds showed that those with a bromophenyl group exhibited enhanced cytotoxicity against MCF7 cells compared to their non-brominated counterparts. This suggests that halogenation may play a crucial role in enhancing biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.